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[1,4]oxazine dihydrochloride

Cat. No.: B1400758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced

efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds,

pyrazino-oxazine derivatives have emerged as a promising class of compounds exhibiting a

diverse range of biological activities. This guide provides an in-depth, objective comparison of

the biological performance of various pyrazino-oxazine analogs, supported by experimental

data and detailed protocols to empower researchers in their drug discovery efforts.

Introduction to Pyrazino-Oxazine Analogs: A
Scaffold of Therapeutic Potential
Pyrazino-oxazine analogs are heterocyclic compounds characterized by the fusion of a

pyrazine and an oxazine ring. This unique structural architecture imparts a distinct three-

dimensional conformation and electronic distribution, making them attractive candidates for

interacting with various biological targets. The pyrazine ring, a six-membered aromatic ring with

two nitrogen atoms at positions 1 and 4, is a common motif in many biologically active

molecules, including anticancer and antimicrobial agents. The oxazine ring, a six-membered

heterocyclic ring containing one oxygen and one nitrogen atom, further contributes to the

structural diversity and potential for biological interactions. The synergistic combination of these

two rings in the pyrazino-oxazine scaffold has led to the discovery of compounds with

significant therapeutic potential.
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Comparative Biological Activity of Pyrazino-Oxazine
Analogs
The biological activity of pyrazino-oxazine analogs is profoundly influenced by the nature and

position of substituents on the core scaffold. This section presents a comparative analysis of

their anticancer and antimicrobial activities, drawing from various research findings. Due to the

limited number of direct comparative studies, this guide synthesizes data from individual

studies on specific pyrazino-oxazine and structurally related analogs to provide a

comprehensive overview.

Anticancer Activity
Pyrazino-oxazine analogs and their related derivatives have demonstrated potent cytotoxic

effects against a range of cancer cell lines. Their mechanisms of action often involve the

modulation of key signaling pathways implicated in cancer cell proliferation, survival, and

metastasis.

Table 1: Comparative Anticancer Activity of Pyrazino-Oxazine Analogs and Related Derivatives
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Compound
Class

Specific
Analog(s)

Cancer Cell
Line(s)

IC50 (µM)

Key
Findings &
Mechanism
of Action

Reference(s
)

Pyrido[2,3-

b]pyrazines

Compound

7n

PC9

(erlotinib-

sensitive),

PC9-ER

(erlotinib-

resistant)

0.09 (PC9),

0.15 (PC9-

ER)

Overcomes

erlotinib

resistance in

non-small-cell

lung cancer

(NSCLC).

The exact

signaling

network is

under

investigation.

[1]

Indeno-

oxadiazolopyr

azines

Compounds

3, 4, 10, 11,

15, 16

MDA-MB-

231, BT549,

MCF7

(Breast

Cancer)

Not specified,

but potent

Antiproliferati

ve activity is

influenced by

electron-

donating or -

withdrawing

groups on the

aromatic ring.

[2]

Oxazine-

linked

Pyrimidines

Compound

3a

MCF-7

(Breast

Cancer)

9.17

Inhibits the

p65 subunit

of NF-κB, a

key regulator

of

inflammation

and cancer

progression.

[1][3]

Pyrazolo[3,4-

b]pyrazines

Compounds

25i, 25j

MCF-7

(Breast

Cancer)

Very

significant

inhibitory

Demonstrate

s significant

anti-breast

[4]
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activity (p <

0.001)

cancer

activity.

Pyrazoline

Analogs

Compound

3b

A549 (Lung

Cancer)
12.47 ± 1.08

Induces

apoptosis

and exhibits

low toxicity

against

normal lung

cells.

[5]

Pyrazoline

Analogs

Compound

3d

A549 (Lung

Cancer)
14.46 ± 2.76

Induces

apoptosis

and exhibits

low toxicity

against

normal lung

cells.

[5]

Key Insights from Anticancer Activity Data:

Potency and Selectivity: Several pyrazino-oxazine and related analogs exhibit potent

anticancer activity in the low micromolar to nanomolar range. Notably, some compounds

demonstrate selectivity towards cancer cells over normal cells, a crucial attribute for

minimizing off-target toxicity.

Overcoming Drug Resistance: The ability of certain pyrido[2,3-b]pyrazines to overcome

erlotinib resistance in NSCLC highlights their potential in addressing the significant clinical

challenge of acquired drug resistance.[1]

Mechanism of Action: The anticancer activity of these compounds is often linked to the

modulation of critical signaling pathways such as NF-κB, PI3K/Akt/mTOR, and JAK/STAT, as

well as the induction of apoptosis.[1][3][6][7]

Antimicrobial Activity
In an era of rising antimicrobial resistance, the discovery of new antimicrobial agents is of

paramount importance. Pyrazino-oxazine and related heterocyclic compounds have shown
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promising activity against a variety of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Pyrazino-Oxazine Analogs and Related

Derivatives
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Compound
Class

Specific
Analog(s)

Test
Organism(s
)

MIC (µg/mL)
Key
Findings

Reference(s
)

Pyrazoline

Derivatives

Compound

P1

E. coli, P.

aeruginosa,

B. pumilus

3.121, 1.5, 22

Exhibits

potent in-vitro

antimicrobial

activity

against both

Gram-

positive and

Gram-

negative

bacteria.

[7][8]

Pyrazoline

Derivatives

Compound

P6

A. niger, P.

chrysogenum
0.83, 0.093

Demonstrate

s potent in-

vitro

antifungal

activity.

[7][8]

Pyrazoline

and

Hydrazone

Derivatives

Various

Analogs

S. aureus, E.

faecalis, P.

aeruginosa,

B. subtilis, C.

albicans

32-512

Showed

moderate

antimicrobial

activity,

suggesting

they can be

lead

molecules for

developing

more

effective

agents.

[8][9]

Pyrimidinone

and

Oxazinone

Derivatives

Compounds

5a, 7b, 9b,

10b

Various

bacteria and

fungi

Not specified,

but potent

Exhibited

potent

antibacterial

and

antifungal

[10]
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bioactivity

compared to

standard

drugs.

Key Insights from Antimicrobial Activity Data:

Broad Spectrum Potential: Pyrazoline derivatives, which are structurally similar to potential

pyrazino-oxazine analogs, have demonstrated activity against a range of both Gram-positive

and Gram-negative bacteria, as well as fungi.

Structure-Activity Relationship: The antimicrobial potency of these compounds is highly

dependent on the specific substitutions on the heterocyclic core, indicating a clear structure-

activity relationship that can be exploited for optimization.

Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrazino-oxazine analogs are underpinned by their ability to

modulate specific cellular signaling pathways that are often dysregulated in disease.

Understanding these mechanisms is crucial for rational drug design and development.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity,

cell proliferation, and survival.[11] Its aberrant activation is a hallmark of many cancers and

inflammatory diseases. Certain oxazine-linked pyrimidines have been shown to inhibit the p65

subunit of NF-κB, thereby blocking its pro-survival and pro-inflammatory signaling.[1][3][4][12]
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Caption: Simplified NF-κB signaling pathway and the inhibitory action of pyrazino-oxazine

analogs.
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PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and

metabolism.[5][6][13][14][15] Dysregulation of this pathway is frequently observed in various

cancers. Several pyrazine-containing compounds have been identified as inhibitors of this

pathway, making it a promising target for pyrazino-oxazine analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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